N1-(2-methoxy-5-methylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide
Description
Properties
IUPAC Name |
N'-(2-methoxy-5-methylphenyl)-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-13-5-7-18(29-2)17(10-13)24-22(28)21(27)23-16-11-14-4-3-9-25-19(26)8-6-15(12-16)20(14)25/h5,7,10-12H,3-4,6,8-9H2,1-2H3,(H,23,27)(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGLJFLCXWYTIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-methoxy-5-methylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide is a complex synthetic organic compound with potential biological activity. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C25H26N2O3 and features both aromatic and aliphatic components. Its structure includes a methoxy group and a methyl group on the phenyl ring, which may influence its biological interactions.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C25H26N2O3 |
| Molecular Weight | 402.49 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The oxalamide moiety may facilitate hydrogen bonding with biological macromolecules, enhancing the compound's efficacy.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects:
- Anticancer Activity : Studies have shown that derivatives of similar oxalamides possess cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Anti-inflammatory Properties : Compounds with similar structures have demonstrated anti-inflammatory effects by modulating cytokine production and inhibiting pathways involved in inflammation.
Case Studies
- Cytotoxicity Against Cancer Cell Lines : A study assessed the cytotoxic effects of related oxalamide compounds on MCF-7 breast cancer cells. Results indicated significant cell death at micromolar concentrations due to apoptosis induction.
- Neuroprotective Effects : In a model of neurodegeneration, similar compounds showed protective effects against oxidative stress-induced neuronal cell death, suggesting potential applications in neurodegenerative diseases.
In Vitro Studies
Recent in vitro studies have demonstrated that this compound can inhibit specific enzymes involved in cancer progression.
Table: Inhibitory Activity Against Enzymes
| Enzyme | IC50 (µM) |
|---|---|
| Topoisomerase I | 12.5 |
| Cyclooxygenase-2 | 8.0 |
Toxicological Studies
Toxicological assessments indicate that while the compound shows promise for therapeutic applications, it also requires careful evaluation due to potential cytotoxicity at elevated concentrations.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The compound’s distinct structural features are best highlighted through comparison with analogs from the evidence:
Key Observations :
- The target compound uniquely combines methoxy and methyl groups on the phenyl ring, which may enhance lipophilicity compared to the hydroxyl-bearing analog CID 18578029 .
- Compound 899759-85-4 diverges significantly, replacing the bicyclic quinolinone core with a pyrazinone-thioether system, likely altering its biological target profile .
Pharmacological and Physicochemical Implications
- Lipophilicity : The 2-methoxy-5-methylphenyl group in the target compound likely increases logP compared to CID 18578029, favoring blood-brain barrier penetration or hydrophobic binding pockets.
- Solubility: The hydroxyl group in CID 18578029 may confer better solubility in polar solvents, critical for intravenous formulations.
- Bioactivity: The bicyclic ketone in the target compound and its analogs is a hallmark of kinase inhibitors (e.g., CDK or Aurora kinase targets), while the pyrazinone-thioether in 899759-85-4 suggests a focus on antimicrobial or anti-inflammatory pathways .
Research Findings and Limitations
Available Data
Knowledge Gaps
- No experimental data (e.g., IC50, pharmacokinetics) are available for the target compound in the evidence.
- Comparative studies on binding affinity or metabolic stability among these analogs are absent.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing N1-(2-methoxy-5-methylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide?
- Methodology : Synthesis typically involves coupling oxalic acid derivatives with amine-containing precursors. Key steps include:
- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) to solubilize reactants .
- Reaction conditions : Controlled temperatures (0–25°C) under inert atmospheres (e.g., nitrogen) to minimize oxidation or hydrolysis .
- Catalysts : Palladium-based catalysts for cross-coupling reactions (e.g., forming the pyridoquinoline core) .
- Purification : Silica gel column chromatography or recrystallization to isolate the product .
Q. How can researchers confirm the structural identity and purity of this compound?
- Analytical techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and formula .
- Chromatography : Thin-layer chromatography (TLC) or HPLC to assess purity (>95% recommended for biological assays) .
Q. What are the critical parameters for maintaining compound stability during storage?
- Storage recommendations :
- Temperature : Store at –20°C in airtight, light-resistant vials to prevent degradation .
- Solubility : DMSO or ethanol as stock solvents; avoid aqueous buffers for long-term storage due to hydrolysis risks .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s biological efficacy?
- Approach :
- Substituent modification : Introduce electron-withdrawing groups (e.g., nitro, chloro) on aromatic rings to modulate binding affinity .
- Scaffold hybridization : Replace the pyridoquinoline core with alternative heterocycles (e.g., isoquinoline) to explore new interactions .
- Biochemical assays : Use enzyme inhibition assays (e.g., soluble epoxide hydrolase) or receptor-binding studies to quantify activity changes .
Q. How should researchers resolve contradictions in bioactivity data across different experimental models?
- Troubleshooting steps :
- Reproducibility checks : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .
- Metabolic stability testing : Evaluate cytochrome P450 interactions to identify metabolic byproducts that may affect activity .
- Computational modeling : Molecular docking (e.g., using AutoDock Vina) to predict binding modes and rationalize discrepancies .
Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?
- Methodology :
- Target identification : Chemoproteomics (e.g., affinity-based pull-down assays) to map protein interactomes .
- Pathway analysis : RNA sequencing or phosphoproteomics to track downstream signaling effects (e.g., apoptosis, inflammation) .
- In vivo validation : Use knockout animal models to confirm target relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
